4-Oxo-5-phenylpent-2-enal
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Overview
Description
4-Oxo-5-phenylpent-2-enal is an organic compound characterized by the presence of a phenyl group attached to a pentenal chain with an oxo group at the fourth position. This compound is part of the α,β-unsaturated aldehydes family, known for their reactivity and utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Oxo-5-phenylpent-2-enal involves the reaction of hydrocinnamaldehyde with ethoxyacetylene in the presence of diethylzinc and borane dimethyl sulfide complex. The reaction is carried out under nitrogen atmosphere and involves multiple steps including cooling, heating, and careful addition of reagents to control the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5-phenylpent-2-enal undergoes various types of chemical reactions including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-Oxo-5-phenylpent-2-enal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Oxo-5-phenylpent-2-enal involves its reactivity as an α,β-unsaturated aldehyde. It can participate in Michael addition reactions, nucleophilic additions, and other reactions involving its electrophilic carbonyl group. The molecular targets and pathways involved include interactions with nucleophiles and other reactive species in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylcrotonaldehyde
- 5-Methyl-2-phenylhex-2-enal
- 4-Methyl-2-phenylpent-2-enal
Uniqueness
4-Oxo-5-phenylpent-2-enal is unique due to its specific structure which imparts distinct reactivity and properties compared to other similar compounds. Its phenyl group and the position of the oxo group contribute to its unique chemical behavior and applications .
Properties
CAS No. |
601490-17-9 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-oxo-5-phenylpent-2-enal |
InChI |
InChI=1S/C11H10O2/c12-8-4-7-11(13)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
KXAXBNRXSOOFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C=CC=O |
Origin of Product |
United States |
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